molecular formula C16H13NO7 B1662848 Cercosporamide CAS No. 131436-22-1

Cercosporamide

Katalognummer: B1662848
CAS-Nummer: 131436-22-1
Molekulargewicht: 331.28 g/mol
InChI-Schlüssel: GEWLYFZWVLXQME-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cercosporamide is a polyketide-derived fungal metabolite known for its potent antifungal and anticancer activities. It was first isolated from the fungus Cercosporidium henningsii and has since been identified in various other fungal species. This compound exhibits a variety of biological activities, making it a compound of significant interest in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cercosporamide is typically produced by fungal fermentation. The endophytic fungus Phoma sp. NG-25 is known to produce this compound along with other polyketides. The optimal culture condition for this compound production involves growing the fungus in beef peptone dextrose broth media. The production peaks on the eighteenth day of incubation, with a titer reaching an average of 77.5 µg/mL .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fungus is cultured in bioreactors under controlled conditions to maximize yield. The compound is then extracted and purified using standard chromatographic techniques to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cercosporamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die Proteinkinase C in Candida albicans hemmt, was zu einer starken antimykotischen Aktivität führt .

Häufige Reagenzien und Bedingungen: Die Verbindung wird oft in Kombination mit Echinocandin-Klasse-Verbindungen getestet, die die Biosynthese der Pilzzellwand hemmen. Diese Kombination verstärkt die antimykotische Aktivität von Cercosporamid .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus Cercosporamid-Reaktionen entsteht, ist die Hemmung des Pilzwachstums und der Lebensfähigkeit. Dies wird durch die Hemmung der Proteinkinase-C-Aktivität erreicht, die für die Biosynthese der Pilzzellwand essentiell ist .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Cercosporamide has been identified as a potent antifungal agent, particularly against pathogenic fungi. Its mechanism of action involves the selective inhibition of the Pkc1 kinase, which is crucial for fungal cell wall integrity.

Key Findings:

  • Mechanism of Action: this compound inhibits the Pkc1 kinase activity in fungi, leading to compromised cell wall synthesis. This was demonstrated through high-throughput screening methods that revealed its potency against various fungal strains, including Candida albicans and Aspergillus species .
  • Synergistic Effects: When used in combination with β-1,3-glucan synthase inhibitors, this compound exhibits synergistic antifungal activity, enhancing its effectiveness against resistant fungal infections .

Case Studies:

  • A study highlighted this compound's efficacy in controlling anthracnose in pepper plants, suggesting its potential utility in agricultural settings to combat fungal diseases .
  • In vitro assays demonstrated that this compound significantly reduced fungal growth in various pathogenic strains, indicating its broad-spectrum antifungal capabilities .

Cancer Therapeutics

Beyond its antifungal properties, this compound has emerged as a promising candidate in cancer therapy. Its role as an inhibitor of Mnk1/2 kinases has been particularly noted.

Key Findings:

  • Inhibition of Tumor Growth: this compound has shown effectiveness in inhibiting tumor growth by blocking the activation of eIF4E, a translation initiation factor involved in cancer progression. This pathway is crucial for various cancers including lung cancer and acute myeloid leukemia (AML) .
  • Enhanced Chemotherapy Response: The compound enhances the response of glioblastoma cells to chemotherapy and radiation therapy, providing a potential strategy for improving treatment outcomes .

Case Studies:

  • Research involving human AML cell lines (MV4-11) demonstrated that this compound effectively inhibited cell proliferation at nanomolar concentrations, showcasing its potential as a targeted cancer therapy .
  • In vivo studies using zebrafish models indicated that this compound could potentially treat conditions associated with overactive BMPR signaling, such as fibrodysplasia ossificans progressiva (FOP) .

Summary Table of Applications

Application AreaMechanism of ActionKey FindingsReferences
AntifungalPkc1 kinase inhibitionEffective against Candida albicans and Aspergillus; synergistic with glucan synthase inhibitors
Cancer TherapeuticsMnk1/2 kinase inhibitionInhibits growth in AML; enhances chemotherapy response in glioblastoma

Wirkmechanismus

Cercosporamide exerts its effects primarily by inhibiting protein kinase C in fungi. This inhibition disrupts the cell wall integrity-signaling pathway, leading to fungal cell death. In addition, this compound inhibits bone morphogenetic protein receptor type I kinase activity, affecting developmental processes in organisms like zebrafish .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Cercosporamide is a polyketide-derived fungal metabolite isolated from the fungus Ascochyta aquiliqiae. It has garnered attention for its diverse biological activities, particularly its antifungal and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Antifungal Activity

This compound exhibits potent antifungal activity against various fungal pathogens. It has been shown to have a minimum inhibitory concentration (MIC) of 10 μg/ml against Candida albicans and Aspergillus fumigatus . The antifungal mechanism is primarily attributed to its selective inhibition of the protein kinase C (Pkc1) pathway, which is crucial for fungal cell wall biosynthesis.

  • Pkc1 Kinase Inhibition : this compound selectively inhibits Pkc1 kinase, leading to compromised cell wall integrity in fungi. This was demonstrated through high-throughput screening assays that revealed increased sensitivity of Saccharomyces cerevisiae mutants with reduced Pkc1 activity .
  • Synergistic Effects : When combined with echinocandin-class compounds, this compound shows enhanced antifungal effects, targeting different components of the cell wall biosynthesis pathway .

Anticancer Activity

This compound also displays significant anticancer properties. Research indicates that it can suppress tumor proliferation and metastasis in various cancer types.

Key Findings

  • Inhibition of MNK Kinases : this compound inhibits mitogen-activated protein kinase-interacting kinases (MNK1/2), which play a role in cancer cell proliferation. This inhibition leads to reduced phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical regulator of protein synthesis in cancer cells .
  • Case Studies :
    • In glioblastoma and lung cancer cells, this compound effectively inhibited cell growth and migration .
    • In acute myeloid leukemia (AML) models, this compound demonstrated potent effects on leukemic progenitor cells, enhancing the efficacy of standard treatments like cytarabine .

Developmental Impact in Zebrafish Models

Recent studies have utilized zebrafish embryos to assess the developmental impact of this compound. It was found to inhibit bone morphogenetic protein receptor (BMPR) type I kinase activity, leading to notable developmental defects.

Observations

  • Phenotypic Screening : Zebrafish treated with this compound displayed phenotypes similar to those caused by known BMPR inhibitors, such as head defects and fin malformations .
  • Rescue Experiments : Importantly, this compound was able to rescue developmental defects induced by constitutively active Alk2 receptors in zebrafish embryos, indicating its potential therapeutic applications for diseases linked to BMPR signaling dysregulation .

Summary Table of Biological Activities

Activity TypeMechanismKey Findings
AntifungalInhibition of Pkc1 kinaseMIC = 10 μg/ml against C. albicans, A. fumigatus
AnticancerInhibition of MNK kinasesSuppresses growth in glioblastoma and AML models
Developmental ImpactInhibition of BMPR type I kinaseInduces developmental defects in zebrafish embryos

Eigenschaften

IUPAC Name

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLYFZWVLXQME-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40927202
Record name 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131436-22-1
Record name (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cercosporamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40927202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 131436-22-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cercosporamide
Reactant of Route 2
Cercosporamide
Reactant of Route 3
Cercosporamide
Reactant of Route 4
Cercosporamide
Reactant of Route 5
Cercosporamide
Reactant of Route 6
Cercosporamide
Customer
Q & A

ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:

  • Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].
  • MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].
  • Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].

A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].

ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.

A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].

A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.

ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:

  • Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].
  • Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].

ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.

A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:

  • Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].
  • Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].
  • Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].

ANone: The study of this compound has fostered collaborations across various disciplines, including:

  • Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].
  • Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].
  • Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].
  • ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.